molecular formula C10H12FNO B11911603 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B11911603
M. Wt: 181.21 g/mol
InChI Key: OPYMLTBWQMXHAB-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an amino group at the 5th position, a fluorine atom at the 2nd position, and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable naphthalene precursor, followed by the introduction of the amino group through nucleophilic substitution. The hydroxyl group can be introduced via reduction or hydrolysis reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or deoxygenated products.

    Substitution: Formation of substituted naphthalenes.

Scientific Research Applications

Chemistry: 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
  • 2-Fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
  • 5,6,7,8-Tetrahydro-2-naphthylamine

Comparison: Compared to similar compounds, 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both an amino group and a fluorine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H12FNO/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h4-5,9,13H,1-3,12H2

InChI Key

OPYMLTBWQMXHAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)O)N

Origin of Product

United States

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